molecular formula C22H26N4O4 B10982050 N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10982050
M. Wt: 410.5 g/mol
InChI Key: HMPGUQPZZPTSCK-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core substituted with a 4-methoxyphenyl group at the 4-position. The carboxamide side chain is further functionalized with a 2-oxoethyl moiety linked to a 3-acetylphenyl group via an amino bridge. The acetyl group at the meta position of the phenyl ring introduces electron-withdrawing effects, which may influence solubility, binding affinity, and metabolic stability compared to analogues with electron-donating substituents (e.g., methoxy or halogen groups) .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(3-acetylanilino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C22H26N4O4/c1-16(27)17-4-3-5-18(14-17)24-21(28)15-23-22(29)26-12-10-25(11-13-26)19-6-8-20(30-2)9-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

HMPGUQPZZPTSCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the substituted piperazine with an appropriate acyl chloride, such as 4-methoxybenzoyl chloride, under basic conditions.

    Introduction of the Acetylphenyl Group: Finally, the acetylphenyl group is introduced through a coupling reaction with 3-acetylphenylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the acetylphenyl and carboxamide moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Backbones

The compound shares structural homology with several piperazine-carboxamide derivatives reported in the literature. Key analogues include:

Table 1: Structural and Physical Properties Comparison
Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound R1: 4-Methoxyphenyl, R2: 3-Acetylphenyl Not reported Not reported Acetyl, Methoxy
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a) R1: 4-Methoxyphenyl 142–144 62 Methoxy
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) R1: 4-Chlorophenyl, R2: Methylpiperazine 167–169 58 Chloro, Methyl
N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) R1: 3-Chlorophenyl, Quinazolinone core 193.3–195.2 47.7 Chloro, Quinazolinone
JNJ Compound A (DGAT1 inhibitor) R1: 4-Methoxyphenyl, R2: Dichlorophenyl-pyrrolidine Not reported Not reported Methoxy, Dichloro

Key Observations :

  • Substituent Effects :
    • The 3-acetylphenyl group in the target compound distinguishes it from methoxy- or halogen-substituted analogues. Acetyl groups enhance hydrophobicity and may alter binding interactions compared to electron-donating groups like methoxy (e.g., compound 4a) .
    • Chlorinated derivatives (e.g., 4s, A5) exhibit higher melting points (>160°C), likely due to stronger intermolecular halogen bonding, whereas methoxy-substituted compounds (e.g., 4a) have lower melting points (~140–150°C) .
  • Synthetic Yields :
    • Yields for piperazine-carboxamide derivatives typically range between 45–70%, influenced by steric and electronic effects of substituents. For example, chlorinated phenyl derivatives (A5) show lower yields (~47%) compared to methoxy-substituted analogues (~62%) .

Pharmacological and Functional Comparisons

Key Insights :

  • Methoxy Substitution : The 4-methoxyphenyl group is a common pharmacophore in CNS-active compounds (e.g., p-MPPI) due to its balance of lipophilicity and metabolic stability .
  • Acetyl vs.

Analytical and Spectroscopic Comparisons

  • NMR Data :
    • Piperazine-carboxamide protons typically resonate at δ 3.4–3.8 ppm (piperazine CH2) and δ 7.2–7.8 ppm (aromatic protons). The acetyl group in the target compound would show a carbonyl signal near δ 168–170 ppm in $^{13}\text{C}$ NMR, distinct from methoxy (δ 55 ppm) or chloro (δ 125–135 ppm) signals .
  • ESI-MS :
    • Molecular ion peaks for analogues like A5 ([M+H]$^+$ = 425.1 Da) and 4a ([M+H]$^+$ = 333.2 Da) align with theoretical values. The target compound’s molecular weight (~465 Da) would produce a corresponding [M+H]$^+$ peak near 466.2 .

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